B1575506 Mucin-1 precursor (12-20)

Mucin-1 precursor (12-20)

カタログ番号: B1575506
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mucin-1

科学的研究の応用

Oligomerization in Gastrointestinal Mucins

Mucin-1, along with other gastrointestinal mucins such as MUC2, MUC5AC, MUC5B, and MUC6, undergoes a process of oligomerization, which is vital for the formation of mucus-gels in the human gastrointestinal tract. This process, occurring in the endoplasmic reticulum, is crucial for their functional configuration and cytoprotection provided by mucins (van Klinken et al., 1998).

Proteolytic Cleavage in MUC1

MUC1, a high molecular weight glycoprotein, is subject to early proteolytic cleavage which generates an extracellular subunit and a membrane-associated subunit. This cleavage is vital for the processing of MUC1 and the mechanisms governing its release from the cell surface (Parry et al., 2001).

Functional Roles in Normal and Cancer Cells

MUC1 serves different roles in normal and cancer cells. In normal cells, it acts as a lubricant and physical barrier, while in cancer cells, it undergoes aberrant glycosylation and overexpression, contributing to cancer invasion, metastasis, angiogenesis, and apoptosis. This distinction highlights its importance in cancer therapy (Chen et al., 2021).

Aptasensors for MUC1 Detection

The development of aptasensors for detecting MUC1 is crucial in cancer diagnostics. Aptamers are used for creating biosensing platforms, which significantly enhance the detection limit and sensitivity for analyzing MUC1, an important biomarker in cancers (Yousefi et al., 2019).

Mucin 16 in Cancer Prognosis

Studies on mucin 16 (cancer antigen 125), a cell surface glycoprotein, indicate its role in promoting cancer cell growth and its potential as a prognostic marker in digestive tract adenocarcinomas. Understanding its expression patterns in various cancers can guide therapeutic targeting (Streppel et al., 2012).

MUC1-Based Cancer Vaccines

The aberrant glycosylation of MUC1 in human cancers makes it a primary target for cancer vaccine development. MUC1-based vaccines are a promising strategy for preventing cancer progression and metastasis, and significant milestones have been achieved in clinical trials (Gao et al., 2020).

Mucins in Cancer Progression

Mucins, including MUC1, play crucial roles in cancer development, influencing cellular growth, adhesion, invasion, and immune surveillance. They serve as diagnostic markers in cancer and are being explored as therapeutic targets (Hollingsworth & Swanson, 2004).

MUC1-Targeted Radiopharmaceuticals

Radiopharmaceuticals targeting MUC1 are being developed for cancer imaging and therapy. These radiolabeled targeting molecules such as peptides, antibodies, and aptamers are effective in detecting and treating cancer by focusing on MUC1, exploiting the difference between cancerous and normal cells (Maleki et al., 2021).

特性

配列

LLLLTVLTV

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Mucin-1 precursor (12-20)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。